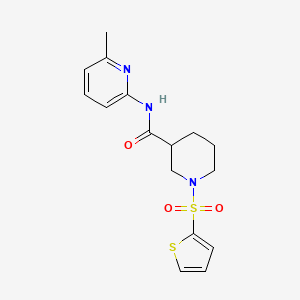

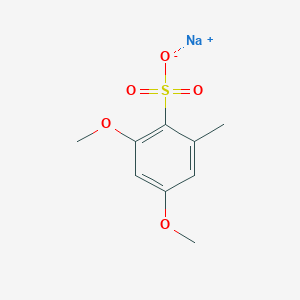

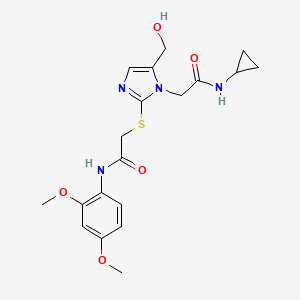

![molecular formula C24H24N4O4 B2511676 N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251635-83-2](/img/structure/B2511676.png)

N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide" is a chemical entity that appears to be structurally related to a class of compounds known for their biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer potential properties and activities. For instance, the first paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with opioid kappa agonist activity , and the second paper describes a series of 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines with antifolate activity . These studies suggest that the compound may also interact with biological systems, potentially as an agonist or inhibitor of certain enzymes or receptors.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including reductive condensations and reductions of intermediate Schiff bases . The synthesis of the compound would likely involve similar strategies, starting with the appropriate pyrrolopyrimidine and dimethoxyphenyl precursors, followed by the introduction of the acetamide moiety. The specific details of the synthesis would depend on the reactivity of the starting materials and the desired configuration of the final product.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups and a complex polycyclic system. The pyrrolo[3,2-d]pyrimidine core is a fused bicyclic ring system that is known to be present in various biologically active compounds . The presence of the dimethoxyphenyl group suggests potential interactions with aromatic systems, and the acetamide moiety could be involved in hydrogen bonding. The overall three-dimensional structure of the compound would be important for its interaction with biological targets.

Chemical Reactions Analysis

The compound likely undergoes chemical reactions typical of its functional groups. The acetamide group could be involved in hydrolysis reactions under acidic or basic conditions, leading to the corresponding carboxylic acid and amine. The dimethoxyphenyl group could participate in electrophilic aromatic substitution reactions, while the pyrrolopyrimidine core might be reactive towards nucleophilic substitutions, given the presence of the keto group at the 4-position .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms suggests that the compound would have significant π-π interactions and dipole moments, affecting its solubility and binding properties. The compound's melting point, boiling point, and solubility in various solvents would be determined by its molecular weight and the balance between hydrophobic and hydrophilic regions in the molecule. The compound's stability could be assessed by studying its behavior under different temperatures, pH levels, and in the presence of various reagents.

Wissenschaftliche Forschungsanwendungen

Oxidative Radical Cyclization for Erythrinanes Synthesis

The study by Chikaoka et al. (2003) explores the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes, which are compounds with significant biological activities. This method demonstrates the potential of using complex acetamides for the synthesis of biologically active molecules, suggesting a possible research application for the compound in synthesizing novel erythrinane derivatives with potential biological activities (Chikaoka et al., 2003).

Imaging of the Translocator Protein with PET

Another study by Dollé et al. (2008) focuses on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This study showcases the application of complex acetamide derivatives in the development of radioligands for PET imaging, highlighting a potential research application for the compound in the development of novel PET imaging agents (Dollé et al., 2008).

Antimicrobial Activity of Novel Compounds

Research by Nunna et al. (2014) on the synthesis, characterization, and anti-microbial activity of novel heterocyclic compounds having a sulfamido moiety indicates that such molecules can be potent antimicrobial agents. This suggests a potential application for the compound in the development and testing of new antimicrobial agents (Nunna et al., 2014).

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4/c1-4-27-15-25-22-18(16-8-6-5-7-9-16)13-28(23(22)24(27)30)14-21(29)26-19-12-17(31-2)10-11-20(19)32-3/h5-13,15H,4,14H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZAQZBOLVMWNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2511599.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2511602.png)

![3-[4-Amino-3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2511604.png)

![(Z)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2511611.png)